
Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a complex carbohydrate derivative. It is characterized by its molecular formula C21H32O15 and an average mass of 524.470 Da
Preparation Methods
The synthesis of Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside typically involves the acetylation of mannopyranosyl derivatives. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions, leading to the replacement of acetyl groups with hydroxyl groups.
Scientific Research Applications
Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate molecules.
Biology: This compound is utilized in studies related to glycosylation processes and carbohydrate-protein interactions.
Medicine: Research involving this compound includes its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: It is employed in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The acetyl groups present in the compound can be hydrolyzed, leading to the formation of free hydroxyl groups that participate in various biochemical pathways. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside can be compared with other similar compounds, such as:
p-Nitrophenyl 3-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-4,6-O-cyclohexylidene-beta-D-mannopyranoside: This compound has a similar acetylated mannopyranosyl structure but includes additional functional groups that may alter its reactivity and applications.
1,6-Anhydro-2,3-O-(1-methylethylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose:
These comparisons highlight the uniqueness of this compound in terms of its specific structural attributes and applications.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O15/c1-8(23)30-7-13-16(31-9(2)24)18(32-10(3)25)19(33-11(4)26)21(35-13)36-17-14(27)12(6-22)34-20(29-5)15(17)28/h12-22,27-28H,6-7H2,1-5H3/t12-,13-,14-,15+,16-,17+,18+,19+,20+,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDYHFLKZHDKLM-GJQNYYSDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2O)OC)CO)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2O)OC)CO)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858094 |
Source
|
Record name | Methyl 3-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71978-78-4 |
Source
|
Record name | Methyl 3-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.